N-[(2-ethoxyphenyl)methyl]-2-(methoxymethyl)pyrimidin-4-amine
Description
N-[(2-ethoxyphenyl)methyl]-2-(methoxymethyl)pyrimidin-4-amine is a synthetic organic compound belonging to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of an ethoxyphenyl group and a methoxymethyl group attached to the pyrimidine ring, which may contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-2-(methoxymethyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-3-20-13-7-5-4-6-12(13)10-17-14-8-9-16-15(18-14)11-19-2/h4-9H,3,10-11H2,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNHZGYVJXTBSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC2=NC(=NC=C2)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2-ethoxyphenyl)methyl]-2-(methoxymethyl)pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes or ketones with guanidine or its derivatives.
Introduction of the ethoxyphenyl group: This step often involves a nucleophilic substitution reaction where an ethoxyphenyl halide reacts with the pyrimidine core.
Attachment of the methoxymethyl group: This can be done through alkylation reactions using methoxymethyl chloride or similar reagents.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction conditions such as temperature and pH.
Chemical Reactions Analysis
N-[(2-ethoxyphenyl)methyl]-2-(methoxymethyl)pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding amine or alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic ring or the pyrimidine core, using reagents like halides or sulfonates.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the methoxymethyl or ethoxyphenyl groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings.
Scientific Research Applications
N-[(2-ethoxyphenyl)methyl]-2-(methoxymethyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.
Industry: It may be used in the development of new materials, agrochemicals, and pharmaceuticals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of N-[(2-ethoxyphenyl)methyl]-2-(methoxymethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it could inhibit DNA synthesis by targeting enzymes involved in nucleotide metabolism, leading to antiproliferative effects in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
N-[(2-ethoxyphenyl)methyl]-2-(methoxymethyl)pyrimidin-4-amine can be compared with other pyrimidine derivatives such as:
2-aminopyrimidine: Known for its antitrypanosomal and antiplasmodial activities.
5-chloro-6-(difluoromethyl)-N-(2-(2-fluoro-4-methyl-5-((2,2,2-trifluoroethyl)thio)phenoxy)ethyl)pyrimidin-4-amine: Exhibits excellent acaricidal activity.
N-methyl-1-(methylthio)-2-nitroethenamine: Used as a building block for synthesizing heterocyclic compounds with diverse pharmacological activities.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to other pyrimidine derivatives.
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